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Compound of Interest

Compound Name: 1-(2,6-Dimethylphenoxy)acetone

CAS No.: 53012-41-2

Cat. No.: B134477

Get Quote

Technical Guide: 1-(2,6-
Dimethylphenoxy)acetone
Core Intermediate for Class IB Antiarrhythmic Synthesis

Executive Summary
1-(2,6-Dimethylphenoxy)acetone (CAS: 53004-02-5) serves as the lynchpin intermediate in

the synthesis of Mexiletine, a voltage-gated sodium channel blocker used to treat ventricular

arrhythmias and neuropathic pain. Structurally, it represents a sterically congested ether, where

the 2,6-dimethyl substitution pattern on the phenyl ring dictates both its chemical stability and

its unique reactivity profile during synthesis.

This guide provides a comprehensive technical analysis of the molecule, focusing on its

synthesis via Williamson etherification, its critical downstream conversion via reductive

amination, and the specific handling protocols required for its precursors.
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The molecule consists of a 2,6-xylyl moiety linked to an acetone backbone via an ether bridge.

The presence of methyl groups at the ortho positions (2,[1]6) provides significant steric bulk

around the ether oxygen.

Structural Implications[2]
Steric Shielding: The ortho-methyl groups protect the ether linkage from metabolic cleavage

in downstream applications (increasing the half-life of Mexiletine).

Regioselectivity Control: During synthesis, these methyl groups effectively block the ortho

positions from electrophilic attack, reducing C-alkylation byproducts that are common in

phenol alkylations.

Physicochemical Data Table
Property Data Note

IUPAC Name

1-(2,6-

Dimethylphenoxy)propan-2-

one

CAS Number 53004-02-5

Molecular Formula C₁₁H₁₄O₂

Molecular Weight 178.23 g/mol

Physical State
Pale yellow oil / Low-melting

solid

Tends to crystallize upon high

purity isolation.

Boiling Point ~120–125 °C @ 2 mmHg
Requires high vacuum for

distillation.

Solubility
Soluble in EtOH, Acetone,

DCM
Poorly soluble in water.

Synthetic Pathway: Williamson Ether Synthesis
The primary route to 1-(2,6-dimethylphenoxy)acetone is the Williamson Ether Synthesis,

reacting 2,6-dimethylphenol (2,6-xylenol) with chloroacetone.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.quickcompany.in/patents/process-for-the-preparation-of-mexiletine-hydrochloride
https://www.benchchem.com/product/b134477/docs?utm_src=pdf-body#1-2-6-dimethylphenoxy-acetone-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Mechanism & Protocol
Unlike simple phenols, 2,6-dimethylphenol is less acidic (pKa ~10.6) due to the electron-

donating inductive effect (+I) of the methyl groups. However, the steric hindrance actually aids

the reaction purity by preventing ortho-C-alkylation.

Reagents & Conditions
Nucleophile: 2,6-Dimethylphenol[2][3]

Electrophile: Chloroacetone (Warning: Lachrymator)

Base: Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe)

Solvent: Acetone (reflux) or Acetonitrile (for higher T)

Catalyst: Potassium Iodide (KI) - Optional Finkelstein condition to accelerate reaction.

Step-by-Step Protocol
Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping

funnel, suspend 1.0 eq of 2,6-dimethylphenol and 1.2 eq of anhydrous K₂CO₃ in acetone.

Activation: Stir at room temperature for 30 minutes to facilitate phenoxide formation.

Addition: Add 1.1 eq of Chloroacetone dropwise. Critical: Exothermic reaction. Control

temperature <40°C during addition to prevent chloroacetone polymerization.

Reflux: Heat to reflux (56°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

Workup: Filter off inorganic salts (KCl/K₂CO₃). Concentrate the filtrate under reduced

pressure.

Purification: Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol),

then water. Dry over MgSO₄ and distill under vacuum.

Synthesis Workflow Diagram
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Figure 1: Williamson ether synthesis workflow for the production of the ketone intermediate.

Downstream Application: Mexiletine Synthesis
The defining application of this ketone is its conversion to the primary amine, Mexiletine, via

Reductive Amination. This step introduces the chiral center (though often synthesized as a

racemate).

Reaction Logic
The ketone carbonyl is converted to an imine (or oxime), which is subsequently reduced to the

amine.[4]

Route A (Catalytic): Reaction with hydroxylamine to form the oxime, followed by

hydrogenation (Raney Ni or Pd/C).

Route B (Hydride): Direct reductive amination using Ammonium Acetate and Sodium

Cyanoborohydride (NaCNBH₃).

Critical Process Parameters (CPP)
Imine Stability: The sterics of the 2,6-dimethyl group can retard imine formation. Dehydrating

conditions (molecular sieves or Dean-Stark) are often required.

Over-Alkylation: To prevent the formation of secondary amines (dimerization), a large excess

of the ammonia source is required.

Mechanism Diagram
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Figure 2: Reductive amination pathway converting the ketone intermediate to the API

Mexiletine.[4]

Analytical Characterization
Verification of the structure (CAS 53004-02-5) relies on identifying the specific ether linkage

and the intact ketone moiety.
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Method Diagnostic Signal Interpretation

IR Spectroscopy 1715–1725 cm⁻¹ Strong C=O stretch (Ketone).

IR Spectroscopy 1200–1250 cm⁻¹
C-O-C asymmetric stretch

(Ether).

¹H NMR (CDCl₃) δ 2.30 (s, 6H)
Two methyl groups on the

aromatic ring.

¹H NMR (CDCl₃) δ 2.35 (s, 3H)
Methyl group of the acetone

moiety.

¹H NMR (CDCl₃) δ 4.40 (s, 2H)
Methylene (-CH₂-) bridge

between O and C=O.

¹H NMR (CDCl₃) δ 6.9–7.1 (m, 3H)
Aromatic protons (2,6-

substitution pattern).

Safety & Handling Protocols
Chloroacetone Hazards
Chloroacetone is a potent lachrymator (tear gas) and must be handled with extreme caution.[5]

Engineering Controls: All transfers must occur within a certified fume hood.

Neutralization: Spills should be neutralized with a dilute ammonia solution to convert the

alkyl halide to an amine/alcohol, reducing volatility.

Impurity Management
Unreacted Phenol: 2,6-Dimethylphenol has a distinct odor and can be difficult to remove by

distillation alone due to sublimation. A rigorous caustic wash (NaOH) during workup is

mandatory to convert the phenol to the water-soluble phenoxide.

Self-Condensation: Under highly basic conditions, the ketone product can undergo aldol

condensation with itself. Maintain strict stoichiometry of the base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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